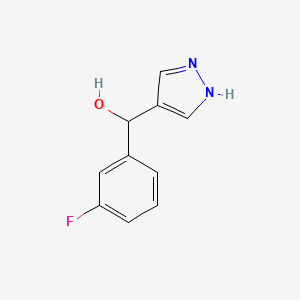![molecular formula C9H16N4O B13074431 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click” chemistry, a powerful and versatile method for constructing 1,2,3-triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne as starting materials, which react in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.
Aplicaciones Científicas De Investigación
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine: A closely related compound with a different oxan group position.
Uniqueness
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the specific position of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-[2-(oxan-4-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6,10H2 |
Clave InChI |
QTODEZPXZVRZLY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CCN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
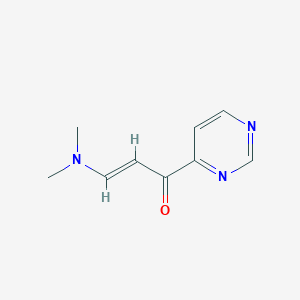
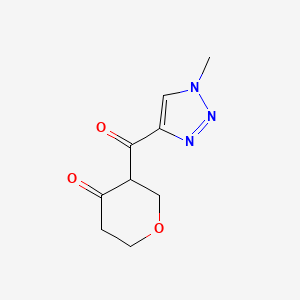
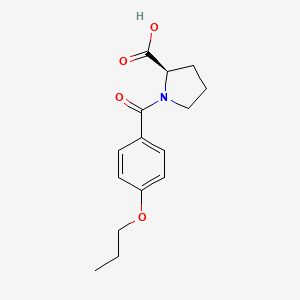
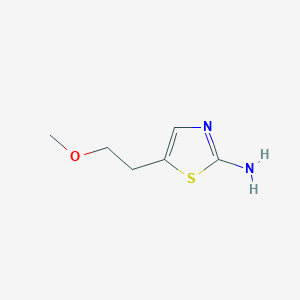

![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)


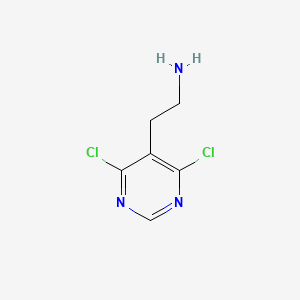

![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
